molecular formula C13H19N3O B7629381 N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide

N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide

Cat. No.: B7629381
M. Wt: 233.31 g/mol
InChI Key: VVSNVPRGACHPCC-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide is a compound of interest in the field of organic and medicinal chemistry. This compound features a pyridine ring substituted with a cyclopentyl group and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(2)12-9-5-8-11(15-12)13(17)14-10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSNVPRGACHPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid derivatives. One common method is the catalytic amidation of carboxylic acids using di-tert-butyl dicarbonate (Boc2O), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and 2,6-lutidine . This combination activates both the carboxylic acid and the amine, facilitating the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar amidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino or cyclopentyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is facilitated by the carboxamide moiety, which can engage in hydrogen bonding with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxamide: A simpler analog without the cyclopentyl and dimethylamino substitutions.

    N,N-dimethylpyridine-2-carboxamide: Lacks the cyclopentyl group but retains the dimethylamino substitution.

    Cyclopentylpyridine-2-carboxamide: Contains the cyclopentyl group but lacks the dimethylamino substitution.

Uniqueness

N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide is unique due to the presence of both the cyclopentyl and dimethylamino groups, which confer distinct chemical and biological properties. These substitutions enhance its versatility in chemical reactions and its potential as a therapeutic agent.

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